2-Amino-N,N-diethylacetamide hydrochloride

Description

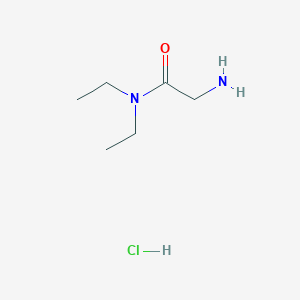

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N,N-diethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-8(4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWHGMGYRWKDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590438 | |

| Record name | N,N-Diethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108723-79-1 | |

| Record name | N,N-Diethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N,N-diethylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-N,N-diethylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-N,N-diethylacetamide hydrochloride (CAS No: 108723-79-1). The information is compiled from various scientific and chemical data sources to support research and development activities. This document includes a summary of its physicochemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis and potential metabolic pathways.

Core Chemical Properties

This compound is a white crystalline solid that is soluble in water.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications such as quinoxaline derivatives with antivirus activity.

Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₅ClN₂O | [1] |

| Molecular Weight | 166.65 g/mol | [1] |

| CAS Number | 108723-79-1 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 119 - 120 °C | |

| Boiling Point | Data not available | Amine hydrochlorides often decompose at high temperatures before boiling. The boiling point of the free base, N,N-diethylacetamide, is 182-186 °C.[1] |

| Solubility | Soluble in water | [1] The hydrochloride salt form enhances aqueous solubility. |

| pKa | Estimated 8-9 | This is an estimated value for the primary amine group based on similar aliphatic amines. An experimental value is not readily available. |

| Purity | Typically ≥95% | Commercially available purity can vary.[] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These are representative protocols and may require optimization based on available laboratory equipment and specific sample characteristics.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the sample.

-

Calibration: The accuracy of the thermometer in the apparatus should be verified using certified melting point standards.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method to determine the pKa by monitoring the pH of a solution as a titrant is added.

Methodology:

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Synthesis and Metabolism

While this compound is primarily a synthetic intermediate, understanding its formation and potential biological fate is crucial for its application in drug development.

Synthesis Workflow

A plausible synthetic route to this compound involves a two-step process starting from chloroacetyl chloride and diethylamine.

Caption: A two-step synthesis of this compound.

Potential Metabolic Pathway

There is no specific data on the metabolism of this compound. However, studies on the related compound N,N-diethylacetamide (DEAC) indicate that it undergoes oxidative dealkylation by cytochrome P450 enzymes in the liver. A similar pathway can be postulated for the free base form of the title compound.

Caption: A postulated metabolic pathway involving oxidative dealkylation.

References

Unveiling the Potential of 2-Amino-N,N-diethylacetamide hydrochloride: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N,N-diethylacetamide hydrochloride is a chemical entity positioned at the intersection of two promising fields of therapeutic research: antiviral drug development and targeted protein degradation. While direct, in-depth studies on the specific mechanism of action of this compound or its immediate derivatives are not extensively available in the public domain, its classification as a precursor for quinoxaline-based antivirals and as a building block for Proteolysis Targeting Chimeras (PROTACs) provides a framework for understanding its potential biological activities. This technical guide will, therefore, explore the theoretical mechanisms of action, potential signaling pathways, and hypothetical experimental workflows based on these classifications.

Introduction: A Versatile Chemical Scaffold

This compound (CAS: 108723-79-1) is a small molecule with the chemical formula C₆H₁₅ClN₂O. Its structure, featuring a primary amine and a diethylacetamide moiety, makes it a versatile intermediate for the synthesis of more complex bioactive molecules. The primary reported applications for this compound are in the synthesis of quinoxaline derivatives with potential antiviral properties and as a structural component in the burgeoning field of targeted protein degradation.

Potential Mechanism of Action as an Antiviral Agent via Quinoxaline Derivatives

Quinoxalines are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including antiviral effects against a range of viruses. The mechanism of action of antiviral quinoxaline derivatives can vary significantly depending on the specific viral target and the substitutions on the quinoxaline core.

General Antiviral Mechanisms of Quinoxaline Derivatives

Quinoxaline derivatives have been reported to inhibit viral replication through several mechanisms:

-

Inhibition of Viral Enzymes: Many antivirals target essential viral enzymes such as polymerases, proteases, or reverse transcriptases. Quinoxaline scaffolds can be functionalized to bind to the active sites of these enzymes, thereby inhibiting their function and disrupting the viral life cycle.

-

Interference with Viral Entry: Some compounds can block the entry of viruses into host cells by interacting with viral surface glycoproteins or host cell receptors.

-

Disruption of Viral Assembly: The formation of new viral particles can be hindered by compounds that interfere with the assembly of viral proteins and nucleic acids.

Hypothetical Signaling Pathway Inhibition

A potential antiviral mechanism for a quinoxaline derivative synthesized from this compound could involve the inhibition of a host-cell signaling pathway that the virus hijacks for its replication. For example, many viruses activate the NF-κB signaling pathway to promote their replication and inhibit apoptosis of the host cell. A hypothetical quinoxaline derivative could inhibit an upstream kinase in this pathway, such as IKK, thereby preventing the activation of NF-κB and suppressing viral replication.

Caption: Hypothetical antiviral mechanism via NF-κB pathway inhibition.

Experimental Protocol: Synthesis and Antiviral Screening

A generalized experimental workflow to investigate the antiviral potential of quinoxaline derivatives synthesized from this compound would involve the following steps:

-

Synthesis: React this compound with a suitable 1,2-dicarbonyl compound to form the quinoxaline ring.

-

Purification and Characterization: Purify the resulting quinoxaline derivative using techniques such as column chromatography and characterize its structure using NMR and mass spectrometry.

-

Cytotoxicity Assay: Determine the concentration range at which the compound is not toxic to the host cells using assays like the MTT or MTS assay.

-

Antiviral Assay: Infect host cells with the virus of interest and treat with a range of non-toxic concentrations of the synthesized compound. Viral replication can be quantified using methods such as plaque assays, qPCR for viral genomes, or ELISA for viral proteins.

In-Depth Technical Guide: 2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, uses, and relevant experimental contexts of 2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1). The information is intended to support research and development activities in the fields of medicinal chemistry, proteomics, and drug discovery.

Chemical and Physical Properties

This compound is a hydrochloride salt of an N,N-diethyl-substituted amino acetamide. It is a key building block in organic synthesis, particularly for the generation of heterocyclic compounds.[1][]

| Property | Value | Source(s) |

| CAS Number | 108723-79-1 | [1][][3] |

| Molecular Formula | C₆H₁₅ClN₂O | [1][4] |

| Molecular Weight | 166.65 g/mol | [1][][3] |

| IUPAC Name | 2-amino-N,N-diethylacetamide;hydrochloride | [] |

| Synonyms | 2-AMINO-N,N-DIETHYL-ACETAMIDE HCL | [4] |

| Appearance | White crystalline solid | |

| Purity | ≥97% | [1] |

| Solubility | Soluble in water | |

| Storage | Room temperature, under inert atmosphere, in a dark place | [1][] |

Primary Applications

Current research and commercial availability data indicate two primary applications for this compound: as a synthetic precursor for quinoxaline derivatives and as an alkylating agent in proteomics.

Synthesis of Quinoxaline Derivatives

This compound is utilized in the preparation of quinoxaline derivatives, which are a class of heterocyclic compounds investigated for a wide range of biological activities, including antiviral properties.[] Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.

Caption: General workflow for synthesizing quinoxaline derivatives.

Use in Proteomics as an Alkylating Agent

In the field of proteomics, alkylating agents are crucial for the sample preparation workflow prior to mass spectrometry analysis. These agents modify cysteine residues within proteins, preventing the reformation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate protein identification and quantification.

While this compound itself is not a direct alkylating agent, its chloro-derivative, 2-Chloro-N,N-diethylacetamide, is used for this purpose. It is plausible that the amino group of the subject compound could be chemically modified to a leaving group (such as a chloro group) to function as an alkylating agent. A related compound, 2-chloroacetamide, is a known alkylating agent in proteomics, though it has been shown to cause a higher incidence of methionine oxidation compared to iodoacetamide.[5][6]

The general workflow for protein sample preparation for mass spectrometry, which includes the alkylation step, is outlined below.

Caption: Standard workflow for preparing protein samples for mass spectrometry.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not extensively documented in publicly available literature. However, based on general procedures for similar compounds, the following methodologies can be adapted.

General Protocol for Protein Alkylation in Proteomics

This protocol is adapted from standard procedures for protein alkylation using chloroacetamide derivatives.[5][7]

Materials:

-

Protein extract

-

Urea

-

Dithiothreitol (DTT)

-

2-Chloro-N,N-diethylacetamide (or a suitable derivative of 108723-79-1)

-

Trypsin

-

Ammonium bicarbonate buffer

-

Acetonitrile

-

Formic acid

Procedure:

-

Protein Solubilization and Reduction:

-

Resuspend the protein pellet in a buffer containing urea (e.g., 8 M urea in 100 mM ammonium bicarbonate).

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour to reduce the disulfide bonds.

-

-

Alkylation:

-

Add 2-Chloro-N,N-diethylacetamide to a final concentration of 55 mM.

-

Incubate for 45 minutes at room temperature in the dark.

-

-

Quenching and Digestion:

-

Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the reaction with formic acid to stop the digestion.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

Elute the peptides and dry them under vacuum.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

-

Biological Activity

There is currently no available data in the searched literature regarding the intrinsic biological activity of this compound. Its primary role appears to be as a synthetic intermediate for the creation of other biologically active molecules, such as quinoxaline derivatives.[] Further research is required to determine if the compound itself possesses any pharmacological properties.

Safety Information

A specific safety data sheet (SDS) for this compound (CAS 108723-79-1) was not found in the search results. However, safety information for the related compound, 2-Chloro-N,N-diethylacetamide, indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled.[8] It also causes skin and serious eye irritation and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical reagent with demonstrated utility in the synthesis of potentially bioactive quinoxaline derivatives.[] Its structural similarity to known alkylating agents also suggests a potential application in the field of proteomics. While specific, detailed experimental protocols and data on its intrinsic biological activity are currently limited in the public domain, this guide provides a foundational understanding of its properties and applications based on available information. Further research is encouraged to fully elucidate the potential of this compound in drug development and proteomics research.

References

- 1. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 8. fishersci.com [fishersci.com]

solubility profile of 2-Amino-N,N-diethylacetamide hydrochloride in various solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-N,N-diethylacetamide hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on theoretical solubility considerations and provides a detailed, adaptable experimental protocol for determining its solubility profile.

Introduction

This compound is a chemical compound featuring an amide functional group and a hydrochloride salt of a primary amine. Its structure suggests potential utility as a building block in pharmaceutical synthesis and other areas of chemical research. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and biological assays. The hydrochloride salt form is generally expected to enhance aqueous solubility compared to the free base.[1]

Solubility Data

A comprehensive search of scientific databases, patents, and chemical supplier information did not yield specific quantitative solubility data for this compound in various solvents. The table below summarizes the status of available data.

| Solvent | Chemical Formula | Type | Solubility Data ( g/100 mL at 25°C) |

| Water | H₂O | Polar Protic | Data Not Available |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available |

| Methanol | CH₃OH | Polar Protic | Data Not Available |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Data Not Available |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data Not Available |

Note: While quantitative values are unavailable, amine hydrochlorides are generally more soluble in polar solvents, particularly water, compared to their free amine counterparts due to the ionic nature of the salt.[2] Its solubility in less polar organic solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To empower researchers to generate specific data, this section provides a detailed methodology based on the widely accepted "shake-flask" method, which is considered a reliable technique for measuring thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

3.1. Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Reference standard of the compound for analytical calibration

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps or glass-stoppered flasks

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

-

pH meter (for aqueous solvents)

-

3.2. Procedure

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

For aqueous solutions, measure and record the initial pH of the solvent and the final pH of the suspension at the end of the experiment.[3]

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker or agitator.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period. A duration of 24 to 48 hours is common to ensure equilibrium is reached, though preliminary tests may indicate a shorter time is sufficient.[5]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, two common methods are:

-

Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe and pass it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter material.

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Prepare a series of calibration standards of the compound.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

3.3. Data Calculation

Calculate the solubility (S) using the following formula:

S (in mg/mL) = C × DF

Where:

-

C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. CAS 108723-79-1: 2-AMINO-N,N-DIETHYL-ACETAMIDE HCL [cymitquimica.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Historical Trajectory of 2-Amino-N,N-diethylacetamide hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride, a molecule with the CAS number 108723-79-1, belongs to the broader class of N,N-disubstituted glycinamides. While specific historical records detailing its initial discovery and development are not extensively documented in readily available literature, its origins can be traced back to the intensive research into local anesthetics during the early to mid-20th century. This technical guide provides a comprehensive historical research perspective on this compound, delving into its likely synthetic origins, physicochemical properties, and the experimental context from which it emerged. The information is presented to aid researchers and professionals in understanding the foundational science of this and related molecules.

Historical Context: The Quest for Novel Local Anesthetics

The early 1900s marked a significant era in the development of synthetic drugs, with a particular focus on finding alternatives to cocaine that retained its local anesthetic properties without the associated toxicity and addictive potential. German chemists in 1909 were among the first to synthesize glycinamide compounds with the aim of developing such agents. This line of inquiry ultimately led to the groundbreaking discovery of a new class of amide local anesthetics.

A pivotal moment in this field was the work of Swedish chemist Nils Löfgren and his collaborator Bengt Lundqvist in the 1940s. Their systematic investigation of N-substituted amino acid amides culminated in the synthesis of lidocaine (originally named Xylocaine) in 1943. Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, revolutionized clinical practice with its rapid onset and improved safety profile compared to its predecessors. The foundational research for this discovery was detailed in Löfgren's doctoral thesis, "Studies on local anesthetics: Xylocaine: a new synthetic drug," published in 1948, and a preceding paper by Löfgren and Lundqvist in 1946. While these works primarily focus on lidocaine, they lay the chemical groundwork for a host of related structures, including this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 108723-79-1 |

| Molecular Formula | C6H15ClN2O |

| Molecular Weight | 166.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 168-172 °C |

| Solubility | Soluble in water |

Experimental Protocols

While the precise, original experimental protocol for the first synthesis of this compound is not explicitly available in historical records, it can be inferred from the general synthetic strategies for N,N-disubstituted glycinamides developed during that period. The synthesis of its close analog, lidocaine, provides a robust template.

Inferred Historical Synthesis of this compound

The synthesis would likely have been a two-step process:

Step 1: Synthesis of 2-chloro-N,N-diethylacetamide

This intermediate would be prepared by the reaction of chloroacetyl chloride with diethylamine.

-

Reactants: Chloroacetyl chloride, Diethylamine, and a non-reactive solvent (e.g., benzene or diethyl ether).

-

Procedure:

-

Diethylamine is dissolved in the chosen solvent and cooled in an ice bath.

-

A solution of chloroacetyl chloride in the same solvent is added dropwise with constant stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The resulting diethylamine hydrochloride precipitate is filtered off.

-

The filtrate, containing 2-chloro-N,N-diethylacetamide, is purified by distillation under reduced pressure.

-

Step 2: Amination of 2-chloro-N,N-diethylacetamide

The final product is obtained by the amination of the chloro-intermediate.

-

Reactants: 2-chloro-N,N-diethylacetamide, Ammonia (aqueous or in a sealed tube with an alcoholic solvent).

-

Procedure:

-

2-chloro-N,N-diethylacetamide is reacted with an excess of ammonia.

-

The reaction is typically carried out under pressure in a sealed vessel and may require heating to proceed at a reasonable rate.

-

After the reaction is complete, the excess ammonia and solvent are removed by evaporation.

-

The residue is then taken up in a suitable solvent, and hydrochloric acid is added to precipitate 2-Amino-N,N-diethylacetamide as its hydrochloride salt.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol.

-

Early Pharmacological and Toxicological Assessment

Detailed early pharmacological and toxicological data specifically for this compound are scarce in the historical literature. However, the broader class of N,N-disubstituted amino acid amides was investigated for their local anesthetic properties.

The primary screening method of the time for local anesthetics involved assessing their ability to block nerve conduction in animal models, such as the frog sciatic nerve preparation or by observing the duration of anesthesia after subcutaneous injection in guinea pigs (the wheal test). It is plausible that this compound would have been subjected to similar preliminary tests.

Toxicological evaluation in the mid-20th century was less standardized than today. Acute toxicity was typically assessed by determining the median lethal dose (LD50) in rodents (mice or rats) via different routes of administration (e.g., intravenous, subcutaneous, and oral). Chronic toxicity studies were less common for compounds in the early stages of research. Given the focus on local application, irritancy testing on skin and mucous membranes would also have been a likely component of the initial safety assessment.

Modern Context and Applications

In contemporary research and development, this compound is utilized as a chemical intermediate and a building block in the synthesis of more complex molecules. It has been cited in the preparation of quinoxaline derivatives, which have been investigated for their potential antiviral activities. Furthermore, its structure makes it a valuable component in the development of protein degraders, a novel therapeutic modality.

Conclusion

While the specific historical narrative of this compound is not as well-defined as that of its famous analog, lidocaine, its origins are firmly rooted in the pioneering era of synthetic local anesthetic research. The work of early 20th-century chemists, and particularly the systematic studies by Löfgren and Lundqvist, created the scientific foundation upon which this and many other related compounds were likely first synthesized and evaluated. Today, this molecule continues to be relevant in the field of medicinal chemistry, serving as a versatile building block for the creation of novel therapeutic agents. This guide provides a historical and technical framework for understanding the significance of this compound within the broader context of drug discovery.

Navigating the Unknowns: A Technical Guide to the Presumed Pharmacokinetic Properties of 2-Amino-N,N-diethylacetamide Hydrochloride

For Immediate Release

[City, State] – [Date] – This technical guide addresses the current understanding of the pharmacokinetic properties of 2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1), a compound of interest for researchers and drug development professionals. It is critical to establish at the outset that, despite a comprehensive literature search, no direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system has been publicly reported.

This document, therefore, serves a dual purpose: to transparently communicate this significant data gap and to provide a scientifically grounded, albeit inferential, framework for approaching the study of this molecule. By examining a closely related analogue, N,N-diethylacetamide (DEAC), we can hypothesize potential metabolic pathways and outline robust experimental protocols to facilitate future research.

Inferred Metabolic Profile: Insights from N,N-diethylacetamide (DEAC)

While data on this compound is absent, studies on its structural analogue, N,N-diethylacetamide (DEAC), offer valuable clues into its potential metabolic fate. Research into the microsomal metabolism of DEAC has demonstrated that it undergoes oxidative N-dealkylation, a common metabolic pathway for compounds containing N-alkyl groups.

A key study investigating the in vitro metabolism of DEAC using rat liver microsomes revealed that the primary metabolic route is N-deethylation, leading to the formation of acetaldehyde. This process is predominantly catalyzed by cytochrome P450 enzymes, with evidence suggesting the involvement of the CYP2B1 isoform.

Based on these findings, it is reasonable to hypothesize that this compound would also be a substrate for hepatic cytochrome P450 enzymes, undergoing sequential N-deethylation.

Table 1: Summary of In Vitro Metabolism of the Analogue N,N-diethylacetamide (DEAC)

| Parameter | Observation for N,N-diethylacetamide (DEAC) | Inferred Implication for this compound |

| Metabolic Pathway | Oxidative N-dealkylation | Likely undergoes N-deethylation. |

| Primary Metabolite | Acetaldehyde | Likely produces acetaldehyde and N-ethyl-2-aminoacetamide. |

| Enzyme System | Cytochrome P450 (specifically CYP2B1/2 in rats) | Likely metabolized by hepatic P450 enzymes. |

Note: This data is for the analogue compound N,N-diethylacetamide and should be considered as predictive for this compound.

Proposed Metabolic Pathway

The following diagram illustrates the hypothesized primary metabolic pathway for 2-Amino-N,N-diethylacetamide, based on the known metabolism of N,N-diethylacetamide.

Experimental Protocols: A Roadmap for Investigation

To address the existing data gap, the following detailed experimental protocol for an in vitro liver microsomal stability assay is proposed. This protocol is based on established methodologies for assessing the metabolic stability of novel chemical entities.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

1. Objective: To determine the rate of metabolism of this compound upon incubation with pooled human liver microsomes.

2. Materials:

-

This compound

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

-

96-well incubation plates

-

LC-MS/MS system

3. Experimental Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare working solutions of the test compound and control compounds by diluting the stock solutions in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the liver microsomal suspension in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test/control compound solutions at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test/control compound.

-

For negative controls, add buffer instead of the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This will involve optimizing chromatographic separation (e.g., using a C18 column with a gradient of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and mass spectrometric detection (e.g., using multiple reaction monitoring - MRM).

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Experimental Workflow

The following diagram outlines the key steps in the proposed liver microsomal stability assay.

An In-depth Technical Guide on the Toxicological Data for 2-Amino-N,N-diethylacetamide hydrochloride

Disclaimer: This document aims to provide a comprehensive overview of the available toxicological data for 2-Amino-N,N-diethylacetamide hydrochloride. However, a thorough search of publicly available scientific literature and safety data sheets (SDS) revealed a significant lack of specific toxicological studies conducted on this particular compound. Therefore, to provide an estimation of its potential hazards, this guide presents data for structurally analogous compounds: N,N-diethylacetamide and 2-Chloro-N,N-diethylacetamide. The toxicological properties of these analogs may not be representative of this compound, and this information should be interpreted with caution. All data is presented for research and informational purposes only and does not constitute a formal risk assessment.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. A comprehensive understanding of its toxicological profile is essential for ensuring safety in its handling, use, and for predicting its potential biological effects. This guide summarizes the available toxicological data for its structural analogs to infer potential hazards.

Toxicological Data for Structural Analogs

The following tables summarize the quantitative toxicological data available for N,N-diethylacetamide and 2-Chloro-N,N-diethylacetamide.

Table 1: Acute Toxicity Data for Structural Analogs

| Compound | Test | Species | Route | Value | Reference |

| N,N-diethylacetamide | LD50 | Rat | Oral | 1500 mg/kg | [1] |

| 2-Chloro-N,N-diethylacetamide | LD50 | Rabbit | Oral | 500 mg/kg | |

| 2-Chloro-N,N-diethylacetamide | LD50 | Rat | Dermal | 980 mg/kg |

Table 2: Hazard Classification for Structural Analogs

| Compound | Hazard Classification | Notes |

| N,N-diethylacetamide | Harmful if swallowed, in contact with skin or if inhaled.[2] | Causes skin irritation and serious eye irritation.[2] May cause respiratory irritation.[2] |

| 2-Chloro-N,N-diethylacetamide | Harmful if swallowed. Toxic in contact with skin. Fatal if inhaled. | Causes skin irritation and serious eye irritation. May cause respiratory irritation. |

Experimental Protocols

Detailed experimental protocols for the summarized data are not fully available in the public domain. However, based on standard toxicological testing guidelines, the following general methodologies can be inferred.

General Protocol for Acute Oral Toxicity (LD50):

A standardized acute oral toxicity study, such as one following the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), would typically involve the following steps:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dose Administration: The test substance is administered in a single dose by gavage to a group of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

-

Data Analysis: The LD50 value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

General Protocol for Skin Irritation/Corrosion:

A typical in vivo skin irritation test, such as one following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), would generally include:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Classification: The substance is classified as an irritant or non-irritant based on the scores obtained.

Signaling Pathways and Experimental Workflows

No specific signaling pathways associated with the toxicity of this compound or its analogs have been described in the available literature. To illustrate a general workflow for toxicological assessment, the following diagram is provided.

Caption: General workflow for toxicological assessment of a chemical substance.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. Based on the limited data available for its structural analogs, N,N-diethylacetamide and 2-Chloro-N,N-diethylacetamide, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or in contact with the skin, and may cause skin and eye irritation. Further toxicological studies are imperative to establish a definitive safety profile for this compound. Researchers and drug development professionals should implement appropriate safety precautions and engineering controls when handling this compound.

References

A Technical Guide to 2-Amino-N,N-diethylacetamide Hydrochloride for Advanced Research

Abstract: This document provides a comprehensive technical overview of 2-Amino-N,N-diethylacetamide hydrochloride, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. It details the compound's molecular structure, chemical properties, and a generalized synthetic pathway. Emphasis is placed on its emerging role as a versatile building block in the development of novel therapeutic agents, including quinoxaline-based antivirals and inhibitors for atherosclerosis. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering structured data, procedural insights, and visual representations of its chemical and functional context.

Chemical Identity and Properties

This compound is a derivative of the simplest amino acid, glycine.[1] It belongs to the glycinamide class of compounds and serves as a fundamental building block in organic synthesis. Its hydrochloride salt form enhances stability and solubility for various applications.

Molecular Structure:

The structure consists of a central acetamide core with two ethyl groups attached to the amide nitrogen (N,N-diethyl) and an amino group at the alpha-carbon (2-amino). The hydrochloride salt is formed by the protonation of the primary amino group.

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for the compound has been aggregated from various suppliers and databases.

| Property | Value | Reference |

| CAS Number | 108723-79-1 | [2][][4][5] |

| Molecular Formula | C₆H₁₄N₂O·HCl | [2][] |

| Molecular Weight | 166.65 g/mol | [2][][4] |

| IUPAC Name | 2-amino-N,N-diethylacetamide;hydrochloride | [] |

| SMILES | CCN(CC)C(=O)CN.Cl | [] |

| Purity | ≥95% - 98% | [][4][5] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place. | [][4][6] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from glycine or a protected glycine derivative. While specific proprietary methods may vary, a general and logical workflow can be derived from public domain literature concerning its analogues, such as the N,N-dimethyl variant.[1] The process involves amino group protection, amide formation (ammonolysis), deprotection, and final salt formation.

References

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 108723-79-1 | 4158-5-10 | MDL MFCD07366745 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 108723-79-1|this compound|BLD Pharm [bldpharm.com]

Synthesis of 2-Amino-N,N-diethylacetamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-N,N-diethylacetamide hydrochloride. This compound is a key intermediate in various chemical syntheses and is structurally related to important pharmaceutical compounds. This document details the core synthetic routes, providing experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified in the literature. The most direct route involves the amination of a halogenated precursor, while an alternative approach utilizes a protected amino acid.

Pathway 1: Amination of 2-Chloro-N,N-diethylacetamide

This is a common and direct method for the synthesis of this compound. The pathway consists of two main steps: the synthesis of the chloro-intermediate followed by its reaction with an ammonia source.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

The precursor, 2-Chloro-N,N-diethylacetamide, is synthesized by the acylation of diethylamine with chloroacetyl chloride.[1][2]

Experimental Protocol:

-

To a reaction vessel containing dichloromethane, add diethylamine.

-

Cool the mixture to 5 ± 5°C.

-

Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring for approximately 190 minutes at the same temperature.

-

Quench the reaction by adding water and stir for 35 minutes.

-

Separate the organic layer.

-

Wash the organic layer with a solution of sodium chloride in water.

-

Separate the organic layer and recover the dichloromethane under reduced pressure to obtain 2-Chloro-N,N-diethylacetamide.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Purity | 98.4% | [1] |

| Yield | Nearly 100% | [1] |

Step 2: Amination of 2-Chloro-N,N-diethylacetamide

The second step involves the reaction of 2-Chloro-N,N-diethylacetamide with a source of ammonia to form the desired amine, followed by salt formation. A similar reaction using aqueous ammonia to form chloroacetamide from ethyl chloroacetate proceeds by cooling the reactants and then stirring for an extended period.[3]

Experimental Protocol (Conceptual, based on similar reactions):

-

In a suitable reaction vessel, dissolve 2-Chloro-N,N-diethylacetamide in a solvent.

-

Add an excess of an ammonia source (e.g., aqueous ammonia or ammonia gas in a suitable solvent).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitoring by TLC or other analytical methods).

-

After completion, remove the excess ammonia and solvent under reduced pressure.

-

Dissolve the crude product in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to obtain this compound.

Below is a diagram illustrating the workflow for this synthesis pathway.

Caption: Synthesis of this compound via a chloro-intermediate.

Pathway 2: From Boc-Protected Glycine

An alternative synthesis route starts from Boc-glycine, which undergoes ammonolysis followed by deprotection and salt formation to yield the final product.[4] This method avoids the use of costly condensation agents.

Experimental Protocol: A patent describes this method as proceeding through amino protection, ammonolysis, deprotection, and salt formation, starting from either commercial raw materials or easily prepared glycine methyl ester hydrochloride.[4]

-

Amino Protection: The amino group of glycine is protected, for example, as a Boc (tert-butoxycarbonyl) derivative.

-

Ammonolysis: The protected glycine is reacted with diethylamine to form the corresponding amide.

-

Deprotection: The Boc protecting group is removed under acidic conditions.

-

Salt Formation: The resulting free amine is treated with hydrochloric acid to form the hydrochloride salt.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 78% - 84% | [4] |

| Product Purity | > 99% | [4] |

Below is a diagram illustrating the logical relationship of this synthesis pathway.

Caption: Synthesis pathway starting from a protected amino acid.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of production, and purity requirements. The amination of 2-Chloro-N,N-diethylacetamide offers a direct and high-yielding approach, while the use of protected glycine provides a viable alternative that avoids certain costly reagents. The detailed protocols and quantitative data presented in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for your research and development needs.

References

- 1. The uses of 2-Chloro-N,N-diethylacetamide in scientific research work_Chemicalbook [chemicalbook.com]

- 2. 2-Chloro-N,N-diethylacetamide synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2-Amino-N,N-diethylacetamide hydrochloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride is a versatile building block in organic synthesis. Its structure, featuring a primary amine and a tertiary amide, makes it a valuable precursor for the synthesis of various nitrogen-containing compounds. In the context of pharmaceutical intermediate synthesis, the primary amino group serves as a key functional handle for introducing molecular diversity through reactions such as acylation, alkylation, and sulfonylation.

This document provides detailed protocols for a representative application of this compound: the N-acylation with an aromatic acyl chloride to generate an N-acyl-alpha-amino amide. This class of compounds is of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules. The subsequent reduction of a nitro group on the aromatic ring further illustrates the utility of this scaffold in creating intermediates with multiple points for further functionalization.

Representative Application: Synthesis of a Benzamide Intermediate

A key application of this compound is its use as a nucleophile in acylation reactions. The following protocol details the synthesis of N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide , a potential pharmaceutical intermediate. The nitro group in this intermediate can be readily reduced to a primary amine, providing a handle for further synthetic transformations, such as amide bond formation or sulfonamide synthesis, to generate a library of compounds for drug discovery screening.

Chemical Reaction Scheme

The overall two-step synthesis is outlined below:

Step 1: Acylation of 2-Amino-N,N-diethylacetamide with 4-Nitrobenzoyl chloride

2-Amino-N,N-diethylacetamide (free base) reacts with 4-nitrobenzoyl chloride in the presence of a base to yield N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group

The nitro intermediate is reduced, for example, by catalytic hydrogenation, to yield the corresponding amino-benzamide derivative, a versatile pharmaceutical intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide (Intermediate 1)

Materials:

-

This compound

-

4-Nitrobenzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Preparation of the free base: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) dropwise at 0 °C and stir for 15 minutes. This neutralizes the hydrochloride salt to form the free amine in situ.

-

Acylation Reaction: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane.

-

Add the solution of 4-nitrobenzoyl chloride dropwise to the stirred solution of the free amine at 0 °C over 20-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up: Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide.

Protocol 2: Synthesis of 4-Amino-N-(2-(diethylamino)-2-oxoethyl)benzamide (Intermediate 2)

Materials:

-

N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide (Intermediate 1)

-

Palladium on carbon (10% Pd/C), 5-10 mol%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Equipment:

-

Hydrogenation flask (e.g., a thick-walled round-bottom flask)

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or Parr hydrogenator

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve the N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide (1.0 eq) in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol).

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification (if necessary): The product can be further purified by recrystallization or column chromatography if needed.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the described pharmaceutical intermediates.

| Intermediate | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) | Melting Point (°C) | Appearance |

| N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide | 279.30 | 85-95 | >98 | 110-114 | Pale yellow solid |

| 4-Amino-N-(2-(diethylamino)-2-oxoethyl)benzamide | 249.32 | 90-98 | >99 | 145-149 | Off-white to light brown solid |

Visualizations

Experimental Workflow for N-Acylation

The following diagram illustrates the key steps in the synthesis of N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide.

Caption: Workflow for the synthesis of the nitrobenzamide intermediate.

Logical Relationship in the Two-Step Synthesis

This diagram shows the logical progression from the starting material to the final versatile intermediate.

Caption: Synthetic pathway from starting material to the final amine.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are representative and may require optimization for specific applications or scales.

Application Notes and Protocols for 2-Amino-N,N-diethylacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its primary documented use is as a precursor in the synthesis of quinoxaline derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities, including antiviral and anticancer properties. Additionally, based on the neuroprotective effects of structurally similar molecules, this compound may hold potential for investigation in the context of neurodegenerative diseases.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of quinoxaline derivatives and suggest a framework for exploring its potential neuroprotective activities.

Chemical Information

| Property | Value |

| IUPAC Name | 2-amino-N,N-diethylacetamide;hydrochloride |

| CAS Number | 108723-79-1 |

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| Purity | Typically >97% |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. |

Safety and Handling

Warning: this compound is for research use only and should be handled by trained professionals.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.[2]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.[2]

-

Storage: Store in a tightly sealed container in a dry and cool place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Application 1: Synthesis of Quinoxaline Derivatives

Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. This compound can serve as a diamine precursor in the synthesis of these valuable scaffolds. The general reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

This protocol describes a general method for the synthesis of a quinoxaline derivative from this compound and a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

-

This compound

-

1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol or acetic acid (solvent)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Neutralization of the Hydrochloride Salt:

-

Dissolve this compound (1.0 eq) in water.

-

Slowly add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8), liberating the free amine.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

-

-

Condensation Reaction:

-

In a round-bottom flask, dissolve the free amine (1.0 eq) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in ethanol or acetic acid.

-

Stir the mixture at room temperature or heat to reflux for 2-12 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

If the product precipitates, it can be collected by filtration and washed with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

-

Characterization:

-

The purified product should be characterized by appropriate analytical techniques, such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

-

Data Presentation: Quinoxaline Synthesis Reaction Parameters

| Entry | 1,2-Dicarbonyl Compound | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Benzil | Ethanol | 6 | Reflux | Data to be collected |

| 2 | Benzil | Acetic Acid | 4 | Room Temp | Data to be collected |

| 3 | Glyoxal | Ethanol | 8 | 50 | Data to be collected |

| 4 | Biacetyl | Ethanol | 6 | Reflux | Data to be collected |

This table is a template for recording experimental data. Actual yields will vary based on specific reaction conditions and substrates.

Visualization: Quinoxaline Synthesis Workflow

References

Application Notes and Protocols for the Quantification of 2-Amino-N,N-diethylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various applications, including purity assessment of drug substances, stability studies, and formulation development. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry.

Note: The following protocols are proposed methodologies based on established analytical principles for similar compounds. These methods require full in-laboratory validation to ensure their suitability for a specific purpose.

I. High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a widely used technique for the quantification of amine-containing compounds. Due to the lack of a strong chromophore in 2-Amino-N,N-diethylacetamide, derivatization may be necessary to enhance UV detection sensitivity.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

1. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions (Proposed):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for Dansyl chloride)

-

Injection Volume: 10 µL

3. Reagents and Solutions:

-

Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

-

Sample Solution: Prepare sample solutions to a target concentration within the calibration range.

-

Derivatizing Agent Solution: Prepare a solution of a suitable derivatizing agent (e.g., Dansyl chloride) in acetone at a concentration of 10 mg/mL.

-

Buffer Solution: Prepare a 0.1 M sodium bicarbonate buffer (pH 9.0).

4. Derivatization Procedure:

-

To 100 µL of the standard or sample solution, add 200 µL of the sodium bicarbonate buffer.

-

Add 200 µL of the Dansyl chloride solution.

-

Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

-

After incubation, cool the solution to room temperature.

-

Add 100 µL of a quenching reagent (e.g., 2% methylamine hydrochloride) to react with excess Dansyl chloride.

-

Vortex and allow to stand for 10 minutes.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is essential prior to GC analysis.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole)

-

Autosampler

2. Chromatographic and Spectrometric Conditions (Proposed):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 20:1)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

3. Reagents and Solutions:

-

Standard/Sample Preparation: Prepare stock and working solutions in a volatile, aprotic solvent like acetonitrile or dichloromethane.

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

4. Derivatization Procedure:

-

Pipette 100 µL of the standard or sample solution into a GC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

III. Titrimetric Method (Assay)

An acid-base titration can be used for the assay of the hydrochloride salt of 2-Amino-N,N-diethylacetamide, providing a measure of its overall purity.

Experimental Protocol: Potentiometric Titration

1. Instrumentation:

-

Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.

2. Reagents and Solutions:

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

-

Solvent: A mixture of glacial acetic acid and acetic anhydride (e.g., 9:1 v/v) or a suitable non-aqueous solvent. For aqueous titration, deionized water can be used.

3. Titration Procedure (Non-Aqueous):

-

Accurately weigh about 150 mg of this compound into a beaker.

-

Dissolve the sample in 50 mL of the glacial acetic acid/acetic anhydride solvent mixture.

-

Titrate with 0.1 N NaOH.

-

Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.

-

Perform a blank titration and make any necessary corrections.

4. Calculation: The percentage purity can be calculated using the following formula: % Purity = (V_sample - V_blank) * N_NaOH * MW * 100 / W_sample Where:

-

V_sample = Volume of NaOH used for the sample (mL)

-

V_blank = Volume of NaOH used for the blank (mL)

-

N_NaOH = Normality of the NaOH solution

-

MW = Molecular weight of this compound (166.65 g/mol )

-

W_sample = Weight of the sample (mg)

IV. Method Validation (Representative Data)

The proposed analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative Linearity Data

| Parameter | HPLC-UV | GC-MS |

|---|---|---|

| Calibration Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |

| Regression Equation | y = 25000x + 150 | y = 50000x + 100 |

Table 2: Representative Accuracy and Precision Data

| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|

| Low | 5 | 98.5 - 101.2 | ≤ 2.0 |

| Medium | 50 | 99.0 - 100.5 | ≤ 1.5 |

| High | 90 | 98.8 - 101.0 | ≤ 1.0 |

Table 3: Representative LOD and LOQ Data

| Parameter | HPLC-UV | GC-MS |

|---|---|---|

| LOD | 0.3 µg/mL | 0.1 µg/mL |

| LOQ | 1.0 µg/mL | 0.5 µg/mL |

V. Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method.[1][2][3][4][5] These studies help to identify potential degradation products and demonstrate that the analytical method can separate these degradants from the parent compound.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours (solid state).

-

Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. pharmtech.com [pharmtech.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 2-Amino-N,N-diethylacetamide Hydrochloride Stock Solutions

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 2-Amino-N,N-diethylacetamide hydrochloride (CAS: 108723-79-1). Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in research and development applications. These application notes are intended for researchers, scientists, and drug development professionals, offering step-by-step instructions, safety precautions, and recommendations for storage to maintain solution stability.

Physicochemical Properties

This compound is a chemical compound used in various research applications, including as a building block in the synthesis of quinoxaline derivatives as potential antivirus agents.[] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 108723-79-1 | [][2][3] |

| Molecular Formula | C₆H₁₄N₂O · HCl (or C₆H₁₅ClN₂O) | [][2][4] |

| Molecular Weight | 166.65 g/mol | [][2][3] |

| Purity | Typically ≥95% or ≥97% | [][3] |

| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere (e.g., Argon) | [][3] |

Safety Precautions and Handling

Before handling this compound, consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store the solid compound and resulting solutions according to the supplier's recommendations, typically at room temperature in a tightly sealed container, protected from light and moisture.[][3]

Experimental Protocols

The following protocols describe the preparation of a primary stock solution and subsequent working solutions. The choice of solvent (e.g., sterile deionized water, DMSO, or ethanol) should be determined by the specific requirements of the downstream application and the compound's solubility. While the free base is miscible with water, the hydrochloride salt form is expected to have good aqueous solubility.[5] However, it is recommended to perform a small-scale solubility test first.

-

This compound powder

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flasks (various sizes)

-

Pipettes and sterile pipette tips

-